![molecular formula C17H21N5O2 B2390292 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034491-12-6](/img/structure/B2390292.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Derivatives Bearing Triazole Rings
Research highlights the synthesis of N-substituted pyrrolidine derivatives bearing the triazole ring, demonstrating significant biological activities due to their hydrogen bonding, solubility, dipole character, and rigidity. These derivatives are synthesized using a precursor that undergoes reactions with substituted benzoyl chlorides and benzyl bromides, leading to the creation of novel amides and amines (Tangella Nagendra Prasad et al., 2021).
Antimicrobial Activity
A series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, illustrating the potential of triazole-containing compounds in addressing microbial resistance (V. Sunitha et al., 2017).
Catalytic Applications
Compounds featuring triazole and azetidine units have been used as catalysts in chemical reactions. For instance, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and compatibility with various functional groups (Salih Ozcubukcu et al., 2009).
Anticancer Agents
A study on thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids revealed potent anticancer activity against multiple cancer cell lines, further supporting the therapeutic potential of triazole-containing compounds (K. Battula et al., 2017).
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It’s worth noting that compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Compounds containing a 1,2,3-triazole ring are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities .
Action Environment
The solubility of compounds containing a 1,2,3-triazole ring in water and other polar solvents could potentially influence their action in different environments .
properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-16-6-8-20(12-16)14-4-2-13(3-5-14)17(23)21-10-15(11-21)22-9-7-18-19-22/h2-5,7,9,15-16H,6,8,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQOZZXDMRTLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone |
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